3-Amino-1-fluorocyclobutane-1-carboxylic acid
CAS No.: 1427379-62-1
Cat. No.: VC5908980
Molecular Formula: C5H8FNO2
Molecular Weight: 133.122
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427379-62-1 |
|---|---|
| Molecular Formula | C5H8FNO2 |
| Molecular Weight | 133.122 |
| IUPAC Name | 3-amino-1-fluorocyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C5H8FNO2/c6-5(4(8)9)1-3(7)2-5/h3H,1-2,7H2,(H,8,9) |
| Standard InChI Key | PJHKKSNWPVAREA-UHFFFAOYSA-N |
| SMILES | C1C(CC1(C(=O)O)F)N |
Introduction
Chemical Structure and Nomenclature
The compound 3-amino-1-fluorocyclobutane-1-carboxylic acid features a cyclobutane ring substituted with three distinct functional groups: a fluorine atom at position 1, an amino group at position 3, and a carboxylic acid moiety also at position 1. This arrangement creates a sterically strained system with unique electronic properties due to the electronegativity of fluorine and the zwitterionic potential of the amino and carboxylic acid groups.
Key structural attributes include:
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Molecular formula:
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Molecular weight: 132.11 g/mol (calculated)
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IUPAC name: 3-Amino-1-fluorocyclobutane-1-carboxylic acid
Comparisons to the structurally similar 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) reveal differences in transporter affinity and metabolic stability, which are critical for biological applications .
Synthesis and Production Methods
Radiochemical Synthesis (Analogous to FACBC)
The synthesis of fluorinated cyclobutane amino acids often involves nucleophilic fluorination strategies. For FACBC, Shoup et al. (1999) developed a no-carrier-added (NCA) method using -fluoride, achieving high specific activity (>37 GBq/μmol) . A similar approach could theoretically apply to 3-amino-1-fluorocyclobutane-1-carboxylic acid:
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Precursor preparation: A cyclobutane derivative with leaving groups (e.g., tosylate) at position 1.
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Fluorination: Reaction with - or -fluoride under anhydrous conditions.
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Amino group introduction: Via Gabriel synthesis or reductive amination.
Non-Radioactive Synthesis
Non-radioactive routes may employ:
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Friedel-Crafts alkylation to construct the cyclobutane ring.
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Enantioselective catalysis to control stereochemistry, critical for biological activity .
Physicochemical Properties
While direct data for 3-amino-1-fluorocyclobutane-1-carboxylic acid are unavailable, properties can be inferred from related compounds:
The amino and carboxylic acid groups enhance water solubility compared to non-zwitterionic analogs like trans-3-fluorocyclobutane-1-carboxylic acid .
Biological Activity and Applications
Pharmacokinetic Profile
Comparative Analysis with Related Compounds
vs. 1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)
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Structural differences: Fluorine and amino group positions alter dipole moments and transporter affinity.
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Biodistribution: FACBC shows preferential pancreatic uptake (SUVmax = 4.2) , whereas 3-amino-1-fluoro derivatives may exhibit enhanced blood-brain barrier penetration due to reduced polarity.
vs. trans-3-Fluorocyclobutane-1-carboxylic Acid
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